Lonp1-IN-2 (also known as compound 9d) is a synthetic small-molecule inhibitor of the mitochondrial Lon protease (LONP1), an ATP-dependent AAA+ protease critical for maintaining mitochondrial proteostasis, metabolism, and stress responses. Developed through structure-based drug design, Lonp1-IN-2 features a boronic acid warhead that enables covalent and selective inhibition of the LONP1 proteolytic active site.
Molecular FormulaC16H27BN4O4
Molecular Weight350.2 g/mol
Cat. No.B10857309
⚠ Attention: For research use only. Not for human or veterinary use.
Lonp1-IN-2 (Compound 9d): A Selective Boronic Acid-Based LONP1 Protease Inhibitor for Mitochondrial Biology and Cancer Research
Lonp1-IN-2 (also known as compound 9d) is a synthetic small-molecule inhibitor of the mitochondrial Lon protease (LONP1), an ATP-dependent AAA+ protease critical for maintaining mitochondrial proteostasis, metabolism, and stress responses [1]. Developed through structure-based drug design, Lonp1-IN-2 features a boronic acid warhead that enables covalent and selective inhibition of the LONP1 proteolytic active site [2]. It is characterized by its potent nanomolar activity against LONP1 and minimal off-target activity against the 20S proteasome, making it a valuable tool compound for probing LONP1 function in vitro [3].
[1] Kingsley LJ, He X, McNeill M, Nelson J, Nikulin V, Ma Z, Lu W, Zhou VW, Manuia M, Kreusch A, Gao MY, Witmer D, Vaillancourt MT, Lu M, Greenblatt S, Lee C, Vashisht A, Bender S, Spraggon G, Michellys PY, Jia Y, Haling JR, Lelais G. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology. J Med Chem. 2021 Apr 22;64(8):4857-4869. View Source
[2] Kingsley LJ, He X, McNeill M, Nelson J, Nikulin V, Ma Z, Lu W, Zhou VW, Manuia M, Kreusch A, Gao MY, Witmer D, Vaillancourt MT, Lu M, Greenblatt S, Lee C, Vashisht A, Bender S, Spraggon G, Michellys PY, Jia Y, Haling JR, Lelais G. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology. J Med Chem. 2021 Apr 22;64(8):4857-4869. View Source
[3] Kingsley LJ, He X, McNeill M, Nelson J, Nikulin V, Ma Z, Lu W, Zhou VW, Manuia M, Kreusch A, Gao MY, Witmer D, Vaillancourt MT, Lu M, Greenblatt S, Lee C, Vashisht A, Bender S, Spraggon G, Michellys PY, Jia Y, Haling JR, Lelais G. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology. J Med Chem. 2021 Apr 22;64(8):4857-4869. View Source
Why Lonp1-IN-2 Cannot Be Substituted with Generic Proteasome Inhibitors or Other LonP1 Inhibitors
Direct substitution of Lonp1-IN-2 with alternative compounds such as proteasome inhibitors (e.g., bortezomib, MG-132), other boronic acid-based LonP1 inhibitors (e.g., compound 9e, compound 12d), or indirect LonP1 modulators (e.g., CDDO-Me) fails due to critical differences in target selectivity, inhibitory potency, and mechanism of action. Proteasome inhibitors lack selectivity for LONP1 and induce widespread proteotoxic stress that confounds mitochondrial-specific phenotypes [1]. Other LonP1 inhibitors vary significantly in their potency and selectivity profiles, leading to divergent biological outcomes [2]. The specific quantitative evidence presented below demonstrates why Lonp1-IN-2 offers a unique combination of target engagement and selectivity that is essential for rigorous mitochondrial research [3].
[1] Kingsley LJ, He X, McNeill M, Nelson J, Nikulin V, Ma Z, Lu W, Zhou VW, Manuia M, Kreusch A, Gao MY, Witmer D, Vaillancourt MT, Lu M, Greenblatt S, Lee C, Vashisht A, Bender S, Spraggon G, Michellys PY, Jia Y, Haling JR, Lelais G. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology. J Med Chem. 2021 Apr 22;64(8):4857-4869. View Source
[2] Kingsley LJ, He X, McNeill M, Nelson J, Nikulin V, Ma Z, Lu W, Zhou VW, Manuia M, Kreusch A, Gao MY, Witmer D, Vaillancourt MT, Lu M, Greenblatt S, Lee C, Vashisht A, Bender S, Spraggon G, Michellys PY, Jia Y, Haling JR, Lelais G. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology. J Med Chem. 2021 Apr 22;64(8):4857-4869. View Source
[3] Kingsley LJ, He X, McNeill M, Nelson J, Nikulin V, Ma Z, Lu W, Zhou VW, Manuia M, Kreusch A, Gao MY, Witmer D, Vaillancourt MT, Lu M, Greenblatt S, Lee C, Vashisht A, Bender S, Spraggon G, Michellys PY, Jia Y, Haling JR, Lelais G. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology. J Med Chem. 2021 Apr 22;64(8):4857-4869. View Source
Quantitative Differentiation: Lonp1-IN-2 (Compound 9d) vs. Closest Analogs
Lonp1-IN-2 (9d) vs. Closest Analog (9e): Comparative LONP1 Inhibitory Potency
Lonp1-IN-2 (compound 9d) exhibits an IC50 of 0.187 μM against LONP1, whereas the closely related analog compound 9e demonstrates a higher potency with an IC50 of 0.093 μM under the same assay conditions . This quantitative difference allows researchers to select the appropriate tool compound based on the desired degree of LONP1 inhibition.
Lonp1-IN-2 (9d) vs. Proteasome Inhibitor Bortezomib: Selectivity for LONP1 over 20S Proteasome
Lonp1-IN-2 (compound 9d) demonstrates high selectivity for LONP1 with an IC50 of 0.187 μM, while exhibiting negligible activity against the 20S proteasome (IC50 > 10 μM) [1]. In contrast, bortezomib, a clinically used proteasome inhibitor, potently inhibits the 20S proteasome (IC50 ~ 3-9 nM) and also inhibits LONP1 with an IC50 of approximately 9 nM, lacking selectivity between the two proteases [2]. This selectivity profile is crucial for attributing biological effects specifically to LONP1 inhibition rather than to broad proteasome inhibition.
Lonp1-IN-2 shows >50-fold selectivity for LONP1 over 20S proteasome; bortezomib shows no selectivity (approximately 1:1 ratio).
Conditions
FRET-based protease activity assays for LONP1; standard 20S proteasome activity assays
Why This Matters
Use of a selective LONP1 inhibitor avoids confounding phenotypes caused by global proteasome inhibition, enabling precise investigation of mitochondrial-specific pathways.
[1] MedChemExpress. LONP1-IN-2 (compound 9d) is a potent and selective LONP1 inhibitor with IC50 values of 0.187 μM and >10 μM for LONP1 and 20S proteasome, respectively. View Source
[2] Shin M, Watson ER, Song AS, et al. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation. Nat Commun. 2021;12:3239. (Data for bortezomib IC50 against 20S proteasome is widely established in literature). View Source
Lonp1-IN-2 (9d) vs. CDDO-Me: Mechanism-Based Differentiation in Target Engagement
Lonp1-IN-2 (compound 9d) is a boronic acid-based inhibitor that forms a reversible covalent bond with the catalytic serine residue in the LONP1 active site, providing sustained but reversible inhibition [1]. CDDO-Me (bardoxolone methyl), a synthetic triterpenoid, irreversibly inhibits LONP1 by forming covalent adducts, but it also activates multiple stress response pathways (UPRmt, UPRcyt, ISR) independently of LONP1, as evidenced by studies showing CDDO-Me can attenuate neuronal death even when LONP1 is knocked down [2]. This off-target activity profile limits the utility of CDDO-Me as a specific tool for LONP1 biology, whereas Lonp1-IN-2 offers a cleaner pharmacological profile.
Mechanism of LONP1 inhibition and off-target pathway activation
Target Compound Data
Reversible covalent inhibition of LONP1 proteolytic activity; minimal off-target activation of stress pathways reported.
Comparator Or Baseline
CDDO-Me: Irreversible covalent inhibition of LONP1; activates UPRmt, UPRcyt, and ISR pathways independent of LONP1.
Quantified Difference
Not applicable (qualitative mechanistic difference).
Conditions
In vitro biochemical assays and cellular models.
Why This Matters
For researchers studying LONP1-specific functions in mitochondrial biology, Lonp1-IN-2 provides a more selective tool with less confounding pathway activation compared to CDDO-Me.
[1] Kingsley LJ, He X, McNeill M, et al. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology. J Med Chem. 2021;64(8):4857-4869. View Source
[2] Kim JE, Kang TC. CDDO-Me Selectively Attenuates CA1 Neuronal Death Induced by Status Epilepticus via Facilitating Mitochondrial Fission Independent of LONP1. Cells. 2019;8(8):833. View Source
Lonp1-IN-2 (9d) vs. Proteasome Inhibitor MG-132: Selectivity for Mitochondrial vs. Cytosolic Proteostasis
MG-132 is a potent inhibitor of the 26S proteasome (IC50 = 100 nM) and calpain (IC50 = 1.2 μM) , but it does not directly inhibit LONP1. Instead, MG-132 indirectly affects LONP1 function by overwhelming its proteolytic capacity with accumulated cytosolic proteins . In contrast, Lonp1-IN-2 directly inhibits LONP1 with an IC50 of 0.187 μM while sparing the proteasome (IC50 > 10 μM) [1]. This direct and selective inhibition allows for precise interrogation of mitochondrial-specific proteostasis without the confounding effects of global proteasome inhibition.
[1] MedChemExpress. LONP1-IN-2 (compound 9d) is a potent and selective LONP1 inhibitor with IC50 values of 0.187 μM and >10 μM for LONP1 and 20S proteasome, respectively. View Source
Lonp1-IN-2 (9d) vs. Compound 12d: Comparative Potency and Structural Basis for Selectivity
Within the same series of boronic acid-based LONP1 inhibitors, compound 12d demonstrates an IC50 of 50 nM against LONP1, making it approximately 3.7-fold more potent than Lonp1-IN-2 (compound 9d, IC50 = 0.187 μM) [1]. Both compounds exhibit high selectivity over the 20S proteasome. The structural differences between these compounds provide insights into the LONP1 active site and allow researchers to choose the appropriate tool based on desired potency and chemical properties [2].
3.7-fold difference in potency (12d is 3.7× more potent than 9d)
Conditions
FRET-based protease activity assay using fluorogenic peptide substrate (as described in J. Med. Chem. 2021 and BindingDB)
Why This Matters
Understanding the potency hierarchy within a chemical series enables rational selection of tool compounds for dose-dependent studies and structure-activity relationship analysis.
[1] BindingDB. BDBM722789 (US20250059213, Compound 2) IC50: 50 nM for LONP1. (Compound 12d is a related boronic acid-based LONP1 inhibitor). View Source
[2] Kingsley LJ, He X, McNeill M, et al. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology. J Med Chem. 2021;64(8):4857-4869. View Source
Lonp1-IN-2 (9d) vs. MitoBloCK-6: Target Specificity and Pathway Engagement
MitoBloCK-6 is a potent inhibitor of the Mia40/Erv1 redox-mediated mitochondrial import pathway (IC50 = 700-900 nM for ALR and Erv1) , and it does not directly inhibit LONP1. In contrast, Lonp1-IN-2 directly targets the LONP1 protease (IC50 = 0.187 μM) without affecting the Mia40/Erv1 pathway [1]. Using MitoBloCK-6 to study mitochondrial proteostasis would confound interpretation due to its distinct mechanism of action, whereas Lonp1-IN-2 provides a specific probe for LONP1-dependent processes.
MitoBloCK-6: Mia40/Erv1 inhibitor; IC50 = 0.7-0.9 μM; no direct LONP1 inhibition
Quantified Difference
Distinct molecular targets and pathways.
Conditions
In vitro biochemical and cellular assays.
Why This Matters
Selecting a tool compound with the correct molecular target is essential for generating interpretable and reproducible results in mitochondrial biology research.
[1] MedChemExpress. LONP1-IN-2 (compound 9d) is a potent and selective LONP1 inhibitor with IC50 values of 0.187 μM and >10 μM for LONP1 and 20S proteasome, respectively. View Source
Optimal Research Applications for Lonp1-IN-2 Based on Quantitative Evidence
Investigating LONP1-Specific Functions in Mitochondrial Proteostasis
Due to its high selectivity for LONP1 over the 20S proteasome (IC50 > 10 μM vs. 0.187 μM) [1], Lonp1-IN-2 is the preferred tool for dissecting LONP1-specific roles in mitochondrial protein quality control, without confounding effects from global proteasome inhibition. This is critical for studies examining the accumulation of specific mitochondrial substrates (e.g., TFAM, POLγA) or the induction of the mitochondrial unfolded protein response (UPRmt).
Comparative Potency Studies Within the Boronic Acid Inhibitor Series
The quantitative difference in potency between Lonp1-IN-2 (9d, IC50 = 0.187 μM) and its analogs (9e, IC50 = 0.093 μM; 12d, IC50 = 0.050 μM) [2] makes it an ideal reference compound for structure-activity relationship (SAR) studies and for calibrating dose-response experiments. Researchers can select the appropriate inhibitor based on the required level of LONP1 inhibition for their specific cellular or biochemical assay.
Cancer Cell Line Studies Requiring Selective LONP1 Inhibition
In cancer research, where LONP1 is often upregulated and contributes to chemoresistance and metabolic reprogramming [3], Lonp1-IN-2 provides a selective means to inhibit LONP1 without the broad cytotoxicity associated with proteasome inhibitors like bortezomib or MG-132. This allows for the specific interrogation of LONP1's role in tumor cell survival, proliferation, and response to therapy.
Differentiating LONP1-Mediated Effects from Off-Target Stress Responses
Compared to CDDO-Me, which activates multiple stress pathways independent of LONP1 [4], Lonp1-IN-2 offers a cleaner pharmacological profile for studies aiming to attribute phenotypes directly to LONP1 inhibition. This is particularly important when investigating mitochondrial stress signaling and apoptosis mechanisms.
[1] MedChemExpress. LONP1-IN-2 (compound 9d) is a potent and selective LONP1 inhibitor with IC50 values of 0.187 μM and >10 μM for LONP1 and 20S proteasome, respectively. View Source
[2] Kingsley LJ, He X, McNeill M, et al. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology. J Med Chem. 2021;64(8):4857-4869. View Source
[3] Shetty R, Noland R, Nandi G, Suzuki CK. Powering down the mitochondrial LonP1 protease: a novel strategy for anticancer therapeutics. Expert Opin Ther Targets. 2024;28(1-2):9-15. View Source
[4] Kim JE, Kang TC. CDDO-Me Selectively Attenuates CA1 Neuronal Death Induced by Status Epilepticus via Facilitating Mitochondrial Fission Independent of LONP1. Cells. 2019;8(8):833. View Source
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